molecular formula C12H13NO B2677083 N-Spiro[2.2]pentan-2-ylbenzamide CAS No. 17202-71-0

N-Spiro[2.2]pentan-2-ylbenzamide

Numéro de catalogue: B2677083
Numéro CAS: 17202-71-0
Poids moléculaire: 187.242
Clé InChI: YHOFXNOQKRPUOP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-Spiro[2.2]pentan-2-ylbenzamide” is a chemical compound with the CAS Number: 17202-71-0 . It has a molecular weight of 187.24 . The IUPAC name for this compound is N-(spiro[2.2]pentan-1-yl)benzamide .


Synthesis Analysis

The synthesis of spiro compounds like “this compound” often involves Simmons–Smith cyclopropanations of allenamides . While the diastereoselectivity was low when using unsubstituted allenamides, the reaction is overall efficient and general, representing the most direct synthesis of both chemically and biologically interesting amido-spiro[2.2]pentane systems .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H13NO/c14-11(9-4-2-1-3-5-9)13-10-8-12(10)6-7-12/h1-5,10H,6-8H2,(H,13,14) . This indicates the molecular structure of the compound.

Applications De Recherche Scientifique

Cardiovascular and Renal Effects

Spironolactone in Chronic Heart Failure

Spironolactone has been shown to improve endothelial function, increase nitric oxide bioactivity, and inhibit vascular angiotensin I/angiotensin II conversion in patients with chronic heart failure, providing novel mechanisms for its beneficial effect on cardiovascular mortality (Farquharson & Struthers, 2000).

Impact on Left Ventricular Mass and Aortic Stiffness

A study assessing the addition of spironolactone to angiotensin-converting enzyme inhibitors and angiotensin receptor blockers in early-stage chronic kidney disease patients found significant improvements in left ventricular mass and arterial stiffness, suggesting aldosterone's adverse cardiovascular effects in chronic kidney disease and highlighting spironolactone's potential to reduce adverse cardiovascular events (Edwards et al., 2009).

Impact on Hypertension

Resistant Hypertension

Spironolactone has been effective in lowering blood pressure in patients with hypertension uncontrolled by approximately three other drugs, supporting its use in uncontrolled hypertension (Chapman et al., 2007).

Hormonal Effects and Hirsutism

Treatment of Hirsutism

A randomized trial comparing finasteride and spironolactone in the treatment of hirsute women found that both treatments resulted in a similar clinical effect on hirsutism, causing significant but limited improvement. This suggests spironolactone's utility in managing conditions like hirsutism through hormonal modulation (Wong et al., 1995).

Other Applications

Impact on Body Composition

Spironolactone influences body composition and regional body fat distribution in obese postmenopausal women by modulating androgen levels, affecting visceral and subcutaneous abdominal fat differently (Lovejoy et al., 1996).

Orientations Futures

Spiro compounds like “N-Spiro[2.2]pentan-2-ylbenzamide” have potential applications in various fields such as smart material production, molecular electronics and nanomachinery, sensing of environmental and biological molecules, and photopharmacology . The future directions in the research and development of these compounds would likely focus on these areas.

Propriétés

IUPAC Name

N-spiro[2.2]pentan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c14-11(9-4-2-1-3-5-9)13-10-8-12(10)6-7-12/h1-5,10H,6-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOFXNOQKRPUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC2NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.